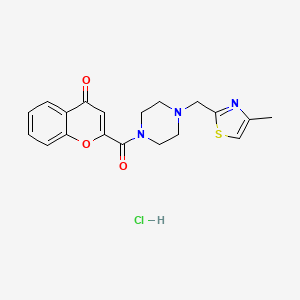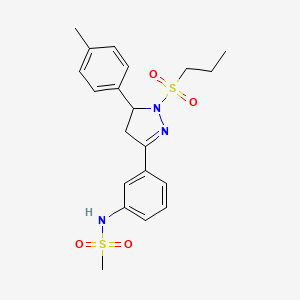![molecular formula C17H19N7OS B2935095 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1060199-26-9](/img/structure/B2935095.png)
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a [1,2,4]triazolo[4,3-b]pyridazine ring, a cyclopropyl group, a thiophenyl group, and a piperazine ring. These groups are common in medicinal chemistry and materials science .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring. The piperazine ring could introduce some flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the triazole and piperazine rings, and the electron-rich sulfur atom in the thiophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the basic piperazine ring could enhance its solubility in water .Scientific Research Applications
Antimicrobial Activity
One study highlights the synthesis and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. This research demonstrated the potential of these compounds, including structures similar to the one , as antimicrobial agents against various bacterial and fungal strains. The study emphasized the synthesis techniques and the promising antimicrobial activity exhibited by certain compounds, pointing to their potential in developing new antimicrobial agents (Patil et al., 2021).
Insecticidal Agents
Another study focused on the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents. These compounds were evaluated for their toxic effects against the cotton leafworm, demonstrating significant insecticidal potency. The research provides insights into the potential of such compounds in agricultural applications, particularly in pest control (Soliman et al., 2020).
Antidiabetic Drugs
Research into the synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs revealed their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4). This mechanism is crucial for the development of anti-diabetic medications, suggesting that compounds with similar structures could be promising candidates for treating diabetes through DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019).
Anticancer Applications
The synthesis of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety as potential anticancer drugs highlights the exploration of compounds with complex structures, including triazolo and pyridazine moieties, for their anticancer activities. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, showing promising results in some cases and suggesting potential therapeutic applications in oncology (El-Gendy et al., 2003).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met kinase , and those with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have been found to inhibit Mtb shikimate dehydrogenase . These proteins play crucial roles in cell signaling and biosynthesis of essential compounds, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Inhibition of c-met kinase can affect cell growth and survival pathways , and inhibition of Mtb shikimate dehydrogenase can affect the biosynthesis of aromatic amino acids .
Result of Action
Inhibition of c-met kinase can lead to decreased cell growth and survival , and inhibition of Mtb shikimate dehydrogenase can lead to decreased production of aromatic amino acids .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c25-17(18-15-2-1-11-26-15)23-9-7-22(8-10-23)14-6-5-13-19-20-16(12-3-4-12)24(13)21-14/h1-2,5-6,11-12H,3-4,7-10H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKZYFLMDRBNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

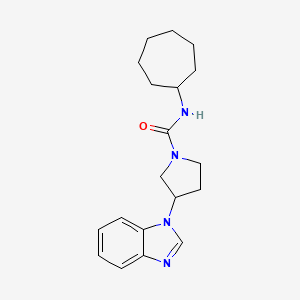
![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)
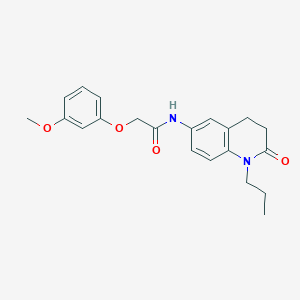
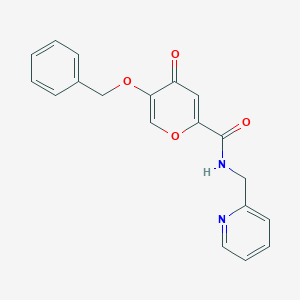
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
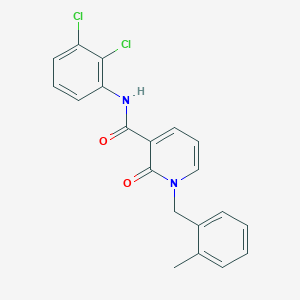
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
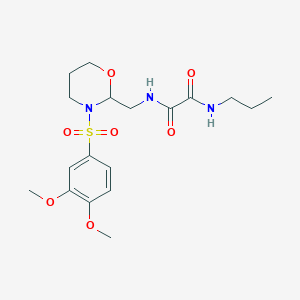
![N-[4-(benzylsulfanyl)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl]-2-chloroacetamide](/img/structure/B2935025.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)
